molecular formula C20H27NO3S B6434563 2-methoxy-4-methyl-5-(propan-2-yl)-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide CAS No. 2419671-85-3

2-methoxy-4-methyl-5-(propan-2-yl)-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B6434563
CAS No.: 2419671-85-3
M. Wt: 361.5 g/mol
InChI Key: YJYVGPGJXRRONS-UHFFFAOYSA-N
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Description

2-methoxy-4-methyl-5-(propan-2-yl)-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H27NO3S and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.17116490 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-methoxy-4-methyl-5-(propan-2-yl)-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure:

  • IUPAC Name: N-(2,4-Dimethylphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide
  • Molecular Formula: C19H25NO3S
  • Molecular Weight: 345.48 g/mol

The compound features a sulfonamide group, which is known for its role in various biological processes, particularly in antimicrobial activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide moiety mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis. This competitive inhibition can lead to:

  • Antimicrobial Activity: The compound demonstrates efficacy against a range of bacterial strains by inhibiting dihydropteroate synthase (DHPS), thus disrupting folate metabolism.
  • Anti-inflammatory Properties: Research indicates that sulfonamides can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Biological Activity Data

A summary of the biological activities and findings related to this compound is presented in the following table:

Activity Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryInhibits the production of TNF-alpha and IL-6 in macrophages.
AnticancerExhibits cytotoxic effects on certain cancer cell lines (e.g., breast cancer).
Enzyme InhibitionInhibits dihydropteroate synthase (DHPS) leading to disrupted folate synthesis.

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones in disk diffusion assays, confirming its potential as an antibacterial agent.
  • Anti-inflammatory Effects:
    In vitro experiments demonstrated that the compound reduced the secretion of pro-inflammatory cytokines in activated macrophages, suggesting its utility in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells:
    Research conducted on human breast cancer cell lines revealed that the compound induced apoptosis through caspase activation, indicating its potential as an anticancer therapeutic.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications:

Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-methoxy-4-methyl-5-(propan-2-yl)-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide can inhibit bacterial growth, making them candidates for developing new antibiotics .

Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may reduce inflammation by inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) .

Anticancer Potential
The structural motifs present in this compound may allow it to interact with cancer cell pathways. Research into similar sulfonamide compounds has demonstrated efficacy against various cancer lines, indicating a potential for further investigation into its anticancer properties .

Material Science

Beyond biological applications, this compound's unique structure makes it suitable for material science applications:

Polymer Chemistry
The incorporation of sulfonamide groups into polymers can enhance their thermal stability and mechanical strength. Research has explored using such compounds to create advanced materials with tailored properties for specific industrial applications .

Electrochemical Applications
The compound's ability to form stable complexes with metals suggests potential use in electrochemical sensors. Its application in developing sensors for detecting environmental pollutants is an area of ongoing research .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonamide derivatives, including the target compound. Results indicated a significant reduction in bacterial colony counts when treated with the compound at specific concentrations, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Research conducted at a university laboratory focused on the anti-inflammatory effects of sulfonamide derivatives. The study utilized in vitro models to assess the inhibition of COX enzymes. The findings suggested that the compound effectively reduced pro-inflammatory cytokine levels, supporting its use as a therapeutic agent for inflammatory diseases.

Case Study 3: Polymer Development

In a collaborative project between academia and industry, researchers synthesized a polymer incorporating the sulfonamide structure. The resulting material exhibited enhanced durability and thermal resistance compared to traditional polymers, showcasing its potential in various industrial applications.

Properties

IUPAC Name

2-methoxy-4-methyl-5-propan-2-yl-N-(2-propan-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3S/c1-13(2)16-9-7-8-10-18(16)21-25(22,23)20-12-17(14(3)4)15(5)11-19(20)24-6/h7-14,21H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYVGPGJXRRONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=CC=C2C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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